Superior Glucocorticoid Receptor Binding Affinity of Dexbudesonide vs. Dexamethasone and 22S-Epimer
Dexbudesonide (the 22R-epimer) demonstrates significantly higher binding affinity for the glucocorticoid receptor compared to the reference agonist dexamethasone (DEX) and the alternative 22S-epimer. In a direct comparative study using rat skeletal muscle cytosol, the 22R-epimer was 14 times more active than DEX, while the 22S-epimer was 7 times more active than DEX, resulting in a 2-fold higher activity for the 22R-epimer over the 22S-epimer [1].
| Evidence Dimension | Relative Glucocorticoid Activity (based on receptor binding affinity in rat skeletal muscle cytosol) |
|---|---|
| Target Compound Data | 14x more active than dexamethasone (DEX) |
| Comparator Or Baseline | Dexamethasone (DEX) (baseline = 1x) and 22S-budesonide (7x more active than DEX) |
| Quantified Difference | 2x more active than 22S-budesonide; 14x more active than DEX |
| Conditions | In vitro glucocorticoid receptor binding assay using cytosol from rat skeletal muscle; comparison of 22R and 22S epimers of budesonide against DEX and triamcinolone acetonide (TA). |
Why This Matters
This data quantifies the intrinsic potency advantage of the isolated R-epimer, enabling more precise dosing calculations and reducing the amount of compound needed to achieve a desired pharmacological effect in research models.
- [1] Brattsand R, Thalén A, Roempke K, Källström L, Gruvstad E. Correlation between chemical structure, receptor binding, and biological activity of some novel, highly active, 16α,17α-acetal-substituted glucocorticoids. Mol Pharmacol. 1984 Jan;25(1):70-8. View Source
